C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine
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Overview
Description
C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and methyl groups on the pyrimidine ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine typically involves the bromination of 4,6-dimethylpyrimidine followed by amination. One common method is as follows:
Bromination: 4,6-Dimethylpyrimidine is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5-position.
Amination: The resulting 5-bromo-4,6-dimethylpyrimidine is then reacted with methylamine under basic conditions. This step can be performed using a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the substitution of the bromine atom with the methylamine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to handle larger quantities of 4,6-dimethylpyrimidine and bromine.
Efficient amination: Employing continuous flow reactors or batch reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, thiourea, or alkoxides in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Oxidation: Formation of 5-bromo-4,6-dimethylpyrimidine-2-carboxylic acid or 5-bromo-4,6-dimethylpyrimidine-2-aldehyde.
Reduction: Formation of 5-bromo-4,6-dimethyl-1,2-dihydropyrimidine.
Scientific Research Applications
C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of antiviral and anticancer agents.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methyl groups on the pyrimidine ring can enhance its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-4,6-dimethylpyrimidine
- 2-Amino-4,6-dimethylpyrimidine
- 2-Amino-4-methylpyrimidine-5-carbonitrile
Uniqueness
C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine is unique due to the presence of both bromine and methylamine groups on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its analogs. Its specific substitution pattern also contributes to its unique properties and applications in various fields.
Properties
IUPAC Name |
(5-bromo-4,6-dimethylpyrimidin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-4-7(8)5(2)11-6(3-9)10-4/h3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYROUJWPKUOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)CN)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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